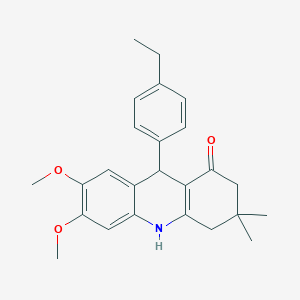

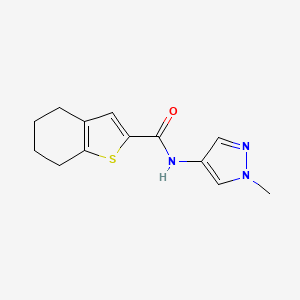

9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone

Descripción general

Descripción

Synthesis Analysis

Synthesis of acridinone derivatives often involves multi-step chemical reactions, starting from specific phenyl or acridine precursors. For instance, studies on the synthesis of tetramethyl-substituted acridine diones show complex reactions leading to crystalline structures of these compounds, highlighting the importance of precise conditions and reagents in achieving desired outcomes (Shi et al., 2007).

Molecular Structure Analysis

The molecular structure of acridinone derivatives is characterized by X-ray crystallography, revealing conformations such as boat or half-chair and the arrangements of atoms within the acridine ring. These studies provide detailed insights into the structural features that influence the chemical and physical properties of the compounds (Shi et al., 2007).

Chemical Reactions and Properties

Acridinone derivatives participate in various chemical reactions, influenced by their molecular structure. Research into similar compounds shows their potential in forming complexes with DNA, suggesting applications in drug development and understanding the mechanism of action of potential therapeutic agents (Gao et al., 2010).

Physical Properties Analysis

The physical properties of acridinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the molecular structure and substituents on the acridine ring. Crystallography studies provide essential data on the molecular packing and interactions within the crystal lattice (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for the use of acridinone derivatives in chemical synthesis and potential pharmaceutical applications. Studies on related compounds highlight the role of substituents in determining these properties and their implications for drug design and development (Gao et al., 2010).

Aplicaciones Científicas De Investigación

Photocatalytic Oxygenation

The compound demonstrates significant potential in the realm of photocatalytic oxygenation, where it has been studied for its ability to facilitate oxygenation reactions with dioxygen via selective radical coupling. This property is particularly valuable for synthesizing oxygenated organic compounds, which are important in various chemical syntheses and industrial applications. The use of 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst in such reactions showcases the compound's utility in enhancing photocatalytic processes under visible light irradiation, leading to the formation of oxygenation products like dimethylepidioxyanthracene from anthracenes and olefins. This demonstrates the compound's role in advancing photocatalytic methods for environmental and synthetic organic chemistry applications (Kotani, Ohkubo, & Fukuzumi, 2004).

Larvicidal Activity

In addition to its photocatalytic applications, derivatives of this compound have been explored for their biological activities, such as larvicidal effects against mosquito species. The synthesis of acridine-3-carboxylate derivatives and their evaluation against larval stages of disease vectors like Anopheles stephensi reveal the compound's potential in contributing to the development of new larvicidal agents. This application is crucial for controlling vector-borne diseases and highlights the compound's relevance in medicinal chemistry and public health (Bharathi, Roopan, Rahuman, & Rajakumar, 2014).

Acetylcholinesterase Inhibitors

The compound's framework serves as a foundation for developing acetylcholinesterase inhibitors, which are pivotal in treating neurodegenerative disorders such as Alzheimer's disease. The synthesis of novel tacrine-tetrahydroisoquinoline hybrids by employing click chemistry methods illustrates the compound's adaptability in generating therapeutically relevant molecules. These inhibitors offer a promising avenue for enhancing cognitive functions in Alzheimer's patients, showcasing the compound's versatility in drug discovery and pharmaceutical chemistry (Ming, 2011).

DNA-Protein Crosslinking

Moreover, the compound's structure facilitates the synthesis of cleavable nucleic acid-protein crosslinking reagents, paving the way for novel methods in studying nucleic acid-protein interactions. These crosslinking agents enable the reversible association of DNA and proteins, offering valuable tools for molecular biology research and biotechnological applications. This application underscores the compound's contribution to understanding biological processes and developing new biotechnological methodologies (Olomucki, Jerram, Parfait, Bollen, & Gros, 1981).

Propiedades

IUPAC Name |

9-(4-ethylphenyl)-6,7-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO3/c1-6-15-7-9-16(10-8-15)23-17-11-21(28-4)22(29-5)12-18(17)26-19-13-25(2,3)14-20(27)24(19)23/h7-12,23,26H,6,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMHVMZLOZTLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CC(C4)(C)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)

![N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4620686.png)

![N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620698.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)

![N-(3-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620718.png)

![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)

![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)

![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)